molecular formula C18H15ClFN3O B5201796 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide

Cat. No. B5201796
M. Wt: 343.8 g/mol
InChI Key: XFDOOJQPDGGFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which is involved in the regulation of immune cell signaling. In

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the BTK signaling pathway. In addition, TAK-659 has been found to be effective in reducing inflammation and autoimmune responses in preclinical models.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of BTK, which is a key regulator of immune cell signaling. BTK is involved in the activation of various immune cells, including B cells, T cells, and natural killer cells. By blocking the BTK signaling pathway, TAK-659 can prevent the activation of these immune cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
TAK-659 has been found to have several biochemical and physiological effects, including the inhibition of BTK phosphorylation, the reduction of cytokine production, and the inhibition of immune cell activation. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its availability in high purity. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of TAK-659, including its potential applications in the treatment of various diseases, the development of more potent and selective BTK inhibitors, and the investigation of its safety and efficacy in clinical trials. In addition, further studies are needed to explore the mechanisms of action of TAK-659 and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, TAK-659 is a promising compound with potential applications in the treatment of various diseases. Its high potency and selectivity for BTK, favorable pharmacokinetic profile, and availability in high purity make it a valuable tool for scientific research. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in the field of medicine.

Synthesis Methods

The synthesis method of TAK-659 involves several steps, including the reaction of 3-chloro-2-(1-pyrrolidinyl)aniline with 4-cyano-2-fluorobenzoyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

properties

IUPAC Name

N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-cyano-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c19-14-4-3-5-16(17(14)23-8-1-2-9-23)22-18(24)13-7-6-12(11-21)10-15(13)20/h3-7,10H,1-2,8-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDOOJQPDGGFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-2-(pyrrolidin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

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